Enantioselective Enzymatic Synthesis: (S)-2-Hydroxy-3-heptanone via CPCR2 vs. Racemic NaBH₄ Reduction
The CPCR2 enzyme from Candida parapsilosis reduces 2,3-heptanedione with high (S)-selectivity to yield (S)-2-hydroxy-3-heptanone. In preparative-scale biotransformations, this method produced 350–600 mg of pure α-hydroxy ketones with enantiomeric excesses of 89–93% for all aliphatic substrates tested, including (S)-2-hydroxypentane-3-one as a benchmark [1]. In contrast, chemical reduction with NaBH₄ produces a racemic mixture (0% ee), which would require additional chiral resolution steps [2].
| Evidence Dimension | Enantiomeric excess (ee) of 2-hydroxy-3-heptanone |
|---|---|
| Target Compound Data | ≥89% ee (S), preparative yield 350–600 mg |
| Comparator Or Baseline | Racemic mixture: 0% ee (NaBH₄ reduction) |
| Quantified Difference | ≥89 percentage points improvement in ee |
| Conditions | CPCR2-catalyzed reduction of 2,3-heptanedione with cofactor regeneration; chiral GC analysis |
Why This Matters
For procurement, the enzyme-derived (S)-enantiomer eliminates the need for costly chiral separation, offering a direct route to enantiopure material for asymmetric synthesis.
- [1] Loderer C, Ansorge-Schumacher MB. Enzyme-catalysed regio- and enantioselective preparative scale synthesis of (S)-2-hydroxy alkanones. RSC Adv. 2015;5:38271-38276. View Source
- [2] Muschallik L, et al. RSC Adv. 2020;10:12206-12216 (describes NaBH₄ reduction as racemic reference). View Source
